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Compound of Interest

Compound Name:
(S)-tert-butyl 2-formylpiperidine-1-

carboxylate

Cat. No.: B114613 Get Quote

(S)-tert-butyl 2-formylpiperidine-1-carboxylate, a chiral piperidine derivative, serves as a

crucial building block in the synthesis of complex pharmaceutical agents. Its stereospecific

nature and reactive aldehyde functionality make it a valuable intermediate for creating

molecules with precise three-dimensional architectures, which is often essential for biological

activity. This guide provides an in-depth overview of its properties, synthesis, and applications,

particularly for researchers and professionals in drug development.

Chemical and Physical Properties
(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a colorless liquid at room temperature.[1]

The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and

provides stability during chemical transformations.[1]

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 150521-32-7 [1][2]

Molecular Formula C₁₁H₁₉NO₃ [1][2][3]

Molecular Weight 213.28 g/mol [1][2][3]

Appearance Colorless liquid [1]

Purity ≥ 96% (GC) [1]

Storage Conditions ≤ -4 °C [1]

Table 2: Computed Properties

Property Value Reference

XLogP3-AA 1.5 [3]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
3

Rotatable Bond Count 3

Exact Mass 213.13649347 Da [3]

Monoisotopic Mass 213.13649347 Da [3]

Topological Polar Surface Area 46.6 Å² [3]

Heavy Atom Count 15

Complexity 245 [3]

Synthesis and Experimental Protocols
The most common method for synthesizing (S)-tert-butyl 2-formylpiperidine-1-carboxylate is

through the oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-

(hydroxymethyl)piperidine-1-carboxylate. The Swern oxidation is a widely used method for this

transformation as it employs mild conditions and avoids the use of heavy metals.[4]
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Starting Material

Reagents & Conditions

Product

(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

1. Oxalyl Chloride, DMSO, CH₂Cl₂
-78 °C

2. Triethylamine

Swern Oxidation

(S)-tert-butyl 2-formylpiperidine-1-carboxylate

Click to download full resolution via product page

Caption: Synthetic workflow for the Swern oxidation of the precursor alcohol.

This protocol is a representative procedure based on standard Swern oxidation methodologies.

[5][6][7]

Materials:

(S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂), anhydrous
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Argon or Nitrogen gas

Standard glassware for anhydrous reactions

Procedure:

Activator Formation: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous

dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (Argon or Nitrogen),

add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM dropwise. Stir the

resulting mixture at -78 °C for 30 minutes.

Alcohol Addition: Slowly add a solution of (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-

carboxylate (1.0 equivalent) in anhydrous DCM to the reaction mixture. Ensure the internal

temperature is maintained at -78 °C. Stir for 1 hour at this temperature.

Base Addition and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction

mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 1-2

hours.

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the desired (S)-tert-butyl 2-formylpiperidine-1-carboxylate.

Applications in Drug Development
(S)-tert-butyl 2-formylpiperidine-1-carboxylate is a key intermediate in the synthesis of

various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its

chiral nature is crucial for the stereoselective synthesis of compounds that interact with specific

biological targets, such as G-protein coupled receptors.

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for

antipsychotic and neuroleptic drugs.[8][9] The piperidine scaffold is a common feature in many

dopamine receptor ligands.[10] (S)-tert-butyl 2-formylpiperidine-1-carboxylate can be
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utilized in the synthesis of these ligands through reactions such as reductive amination to

introduce side chains that modulate receptor affinity and selectivity.

(S)-tert-butyl 2-formylpiperidine-1-carboxylate

Reductive Amination
(e.g., NaBH(OAc)₃)

Primary/Secondary Amine (R-NH₂)

Boc-protected Piperidine Derivative

Boc Deprotection
(e.g., TFA or HCl)

Dopamine Receptor Ligand Precursor

Click to download full resolution via product page

Caption: Logical workflow for the use of the title compound in synthesizing dopamine receptor

ligand precursors.

The aldehyde group of (S)-tert-butyl 2-formylpiperidine-1-carboxylate readily undergoes

condensation with an amine to form an imine, which is then reduced in situ to a more stable

amine. This reductive amination process is a powerful tool for carbon-nitrogen bond formation.

The resulting Boc-protected piperidine derivative can then be deprotected to yield a secondary

amine, which can be further functionalized to produce the final active pharmaceutical

ingredient. This synthetic strategy allows for the modular assembly of complex molecules with

precise control over stereochemistry, which is paramount for achieving desired
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pharmacological profiles. The development of selective ligands for dopamine receptors is

crucial for treating a variety of neurological and psychiatric disorders.[8][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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